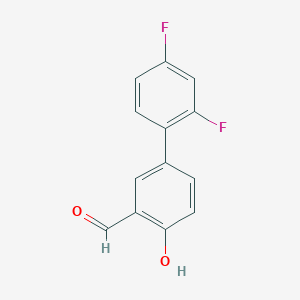

4-(2,4-Difluorophenyl)-2-formylphenol

Description

4-(2,4-Difluorophenyl)-2-formylphenol is a substituted phenolic compound featuring a difluorophenyl group at the para position of the benzene ring and a formyl (-CHO) group at the ortho position relative to the hydroxyl (-OH) group. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The electron-withdrawing fluorine atoms on the phenyl ring enhance the compound’s stability and influence its reactivity in nucleophilic or electrophilic substitution reactions. The formyl group provides a reactive site for further functionalization, such as condensation reactions to form Schiff bases or heterocyclic systems .

For example, hydrazinecarbothioamides and triazole-thiones derived from difluorophenyl isothiocyanate are synthesized under reflux conditions, with structural confirmation via NMR, IR, and mass spectrometry .

Properties

IUPAC Name |

5-(2,4-difluorophenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-10-2-3-11(12(15)6-10)8-1-4-13(17)9(5-8)7-16/h1-7,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNOPMDDTQEIIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618289 | |

| Record name | 2',4'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114937-29-0 | |

| Record name | 2',4'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)-2-formylphenol can be achieved through several synthetic routes. One common method involves the formylation of 2,4-difluorophenol using a formylating agent such as paraformaldehyde in the presence of a catalyst like hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4-(2,4-Difluorophenyl)-2-formylphenol may involve large-scale formylation reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)-2-formylphenol undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 4-(2,4-Difluorophenyl)-2-carboxyphenol.

Reduction: 4-(2,4-Difluorophenyl)-2-hydroxyphenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(2,4-Difluorophenyl)-2-formylphenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)-2-formylphenol involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The difluorophenyl group in all compounds enhances stability and modulates electronic interactions. However, the formyl group in the target compound increases electrophilicity compared to the carboxylic acid in 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid .

- Biological Activity : Posaconazole’s triazole-oxolane structure enables potent antifungal activity via cytochrome P450 inhibition, whereas triazole-thiones with sulfonyl groups exhibit antimicrobial properties due to sulfur-based interactions .

Spectral and Tautomeric Behavior

- IR Spectroscopy: The formyl group in 4-(2,4-Difluorophenyl)-2-formylphenol would exhibit a strong C=O stretch near 1680–1700 cm⁻¹, similar to hydrazinecarbothioamides (1663–1682 cm⁻¹) but distinct from triazole-thiones, where the C=O group is absent . Unlike tautomeric triazole-thiones (e.g., compounds [7–9]), which exist in thione forms (νC=S at 1247–1255 cm⁻¹), the target compound lacks sulfur-based tautomerism, simplifying its spectral interpretation .

- NMR Analysis: The difluorophenyl group in all compounds causes deshielding of adjacent protons, but the formyl proton in 4-(2,4-Difluorophenyl)-2-formylphenol would resonate as a distinct singlet near δ 9.8–10.2 ppm in ¹H-NMR, absent in sulfur-containing analogs .

Biological Activity

4-(2,4-Difluorophenyl)-2-formylphenol is an aromatic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound 4-(2,4-Difluorophenyl)-2-formylphenol features a difluorinated phenyl group attached to a formylphenol moiety. Its molecular formula is C13H9F2O, and it possesses distinct functional groups that contribute to its biological activity.

Synthesis Methods

The synthesis of 4-(2,4-Difluorophenyl)-2-formylphenol typically involves:

- Condensation Reactions : Utilizing aromatic aldehydes and phenolic compounds under acidic or basic conditions.

- Fluorination Techniques : Employing selective fluorination methods to introduce fluorine atoms at specific positions on the aromatic ring.

Antimicrobial Properties

Recent studies have shown that 4-(2,4-Difluorophenyl)-2-formylphenol exhibits significant antimicrobial activity. The minimum inhibitory concentration (MIC) values against various bacterial strains are summarized in Table 1.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings indicate that the compound is particularly effective against Staphylococcus aureus, including multidrug-resistant strains, making it a candidate for further development as an antimicrobial agent .

Cytotoxic Effects

In vitro studies have evaluated the cytotoxic effects of 4-(2,4-Difluorophenyl)-2-formylphenol on various cancer cell lines. The compound demonstrated selective cytotoxicity with IC50 values ranging from 10 to 25 µM across different cell lines. This suggests potential applications in cancer therapy .

The biological activity of 4-(2,4-Difluorophenyl)-2-formylphenol can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Oxidative Stress Induction : It may induce oxidative stress in microbial and cancer cells, leading to apoptosis.

- Interaction with Biological Targets : The presence of fluorine atoms enhances lipophilicity, allowing better penetration into cell membranes and interaction with intracellular targets .

Case Studies

- Antibacterial Efficacy : A study investigating the antibacterial properties of various derivatives found that modifications in the phenolic structure significantly enhanced the activity against resistant strains of bacteria. The study highlighted 4-(2,4-Difluorophenyl)-2-formylphenol as one of the most potent candidates .

- Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects on human cancer cell lines. Results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity, with 4-(2,4-Difluorophenyl)-2-formylphenol showing promising results in inducing cell death in breast cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2,4-Difluorophenyl)-2-formylphenol, and how do reaction conditions influence product purity?

- Methodological Answer : The compound can be synthesized via Robinson’s annulation , involving a Michael addition followed by aldol condensation. Microwave-assisted synthesis (160 W, 3 minutes) improves yield and reduces side products compared to conventional heating . For derivatives, diazenyl group incorporation requires precise stoichiometric control of 2,4-difluorobenzaldehyde and thiourea in acidic ethanol . Post-synthesis purification (e.g., recrystallization from ethanol) is critical to isolate high-purity crystals, as disordered molecular conformations may arise during crystallization .

Q. How can spectroscopic techniques (FT-IR, NMR) be optimized for structural elucidation of 4-(2,4-Difluorophenyl)-2-formylphenol derivatives?

- Methodological Answer :

- FT-IR/Raman : Assign vibrational modes to the formyl group (C=O stretch at ~1680 cm⁻¹) and fluorophenyl ring (C-F bends at 1100–1200 cm⁻¹). Compare experimental spectra with density functional theory (DFT) simulations to resolve overlapping peaks .

- NMR : Use ¹H-¹³C HSQC to correlate aromatic protons with carbons, distinguishing fluorine-induced deshielding effects. For example, 2,4-difluorophenyl protons exhibit splitting patterns (J = 8–10 Hz) due to ortho-fluorine coupling .

Q. What are the primary applications of 4-(2,4-Difluorophenyl)-2-formylphenol in medicinal chemistry research?

- Methodological Answer : The compound serves as a precursor for pharmacologically active pyrimidinones , which exhibit calcium channel-blocking activity. Design analogs by substituting the formyl group with triazole or thiadiazine moieties to enhance bioactivity. For instance, 4-(2,4-difluorophenyl)carboxamide derivatives show antibacterial potential against chronic infections .

Advanced Research Questions

Q. What advanced crystallographic methods are used to resolve structural disorder in 4-(2,4-Difluorophenyl)-2-formylphenol derivatives?

- Methodological Answer : X-ray crystallography often reveals disordered difluorophenyl groups (occupancy ratios ~54:46) due to rotational flexibility. Refinement strategies include:

- Applying restrained anisotropic displacement parameters for overlapping atoms.

- Using Hirshfeld surface analysis to quantify intermolecular interactions (e.g., N–H⋯O hydrogen bonds stabilizing dimeric structures) .

- For severe disorder, employ twinned refinement or high-resolution synchrotron data to improve electron density maps .

Q. How do computational methods aid in predicting the reactivity and stability of 4-(2,4-Difluorophenyl)-2-formylphenol in different solvents?

- Methodological Answer :

- Solvent Effects : Use COSMO-RS simulations to predict solubility trends. Polar aprotic solvents (e.g., DMSO) stabilize the formyl group via dipole interactions, while ethanol enhances hydrogen bonding with hydroxyl substituents .

- Reactivity : DFT calculations (B3LYP/6-311+G(d,p)) model electrophilic aromatic substitution at the para-fluorine position. Fukui indices identify nucleophilic sites for functionalization .

Q. What strategies address discrepancies in biological activity data for 4-(2,4-Difluorophenyl)-2-formylphenol analogs?

- Methodological Answer :

- Data Contradiction Analysis : Cross-validate in vitro assays (e.g., MIC values for antibacterial activity) with molecular docking to confirm target binding (e.g., bacterial gyrase). Discrepancies may arise from assay-specific conditions (pH, serum proteins) .

- SAR Studies : Systematically vary substituents (e.g., replacing fluorine with chlorine) and quantify changes in logP and IC₅₀. QSAR models can prioritize analogs with optimal hydrophobicity and electronic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.